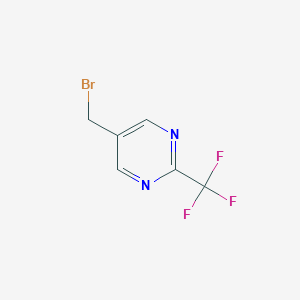

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZGEURDWNHKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Data of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine. Due to a lack of publicly available experimental spectral data for this specific compound, this document outlines the predicted data based on the analysis of its functional groups and provides generalized experimental protocols for its characterization.

Physicochemical Properties

This compound is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrimidine core, a reactive bromomethyl group, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block in medicinal chemistry.[1]

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol [1] |

| CAS Number | 198404-35-2[1] |

| Predicted Boiling Point | 174.7±40.0 °C[1] |

| Predicted Density | 1.735±0.06 g/cm³[1] |

Predicted Spectral Data

The following sections detail the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the compound's constituent functional groups.

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the pyrimidine ring protons and the bromomethyl protons.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~9.0 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in electronically similar environments and are expected to appear as a singlet at a downfield shift due to the electron-withdrawing effects of the nitrogen atoms and the trifluoromethyl group. |

| ~4.6 | Singlet | 2H | -CH₂Br | The methylene protons of the bromomethyl group are expected to appear as a singlet. The electronegativity of the adjacent bromine atom will shift this signal downfield. |

The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The trifluoromethyl group will cause the C-2 and CF₃ signals to appear as quartets due to C-F coupling.

| Predicted Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~160 (q) | C-2 | This carbon is attached to two nitrogen atoms and the trifluoromethyl group, resulting in a significant downfield shift and splitting into a quartet. |

| ~158 | C-4, C-6 | These equivalent carbons are part of the aromatic pyrimidine ring and are deshielded by the adjacent nitrogen atoms. |

| ~125 | C-5 | The carbon atom bearing the bromomethyl group. |

| ~120 (q) | -CF₃ | The carbon of the trifluoromethyl group will be significantly shifted and will appear as a quartet due to the three attached fluorine atoms. |

| ~30 | -CH₂Br | The carbon of the bromomethyl group is expected in the aliphatic region, shifted downfield by the bromine atom. |

Electron Impact (EI) mass spectrometry is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

| m/z Ratio | Interpretation | Rationale |

| 240/242 | [M]⁺ | The molecular ion peak, showing a characteristic ~1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 161 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 171 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation, which is often a stable and prominent fragment. |

The IR spectrum will be characterized by absorptions corresponding to the pyrimidine ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching[2] |

| 1600-1450 | Medium-Strong | C=C and C=N | Ring Stretching[2] |

| 1350-1100 | Strong | C-F | Stretching |

| ~1250 | Medium | C-H (in-plane) | Bending |

| ~850 | Medium | C-H (out-of-plane) | Bending |

| 700-600 | Medium-Strong | C-Br | Stretching |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to characterize this compound.

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

-

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Procedure:

-

Sample Preparation: For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. For ESI-MS, a more dilute solution in a solvent such as acetonitrile or methanol is used.

-

Sample Introduction: The sample is introduced into the ion source. For EI, this typically involves vaporization by heating.

-

Ionization: The sample is ionized. In EI, high-energy electrons bombard the gaseous molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Sample Preparation: If using ATR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Scan: The sample spectrum is then recorded. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

-

Data Processing: The background is automatically subtracted from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a novel chemical compound like this compound.

Caption: A flowchart detailing the process of chemical structure elucidation.

References

An In-depth Technical Guide to the Reactivity Profile of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. The document details its synthetic applications, particularly in the development of kinase inhibitors, and provides experimental protocols for its key reactions.

Core Reactivity and Applications

This compound is a versatile reagent primarily utilized for its reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions. This property makes it an invaluable tool for introducing the 2-(trifluoromethyl)pyrimidine moiety into a wide range of molecules. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compound, making this reagent particularly attractive for drug discovery programs.[1]

Its principal application lies in the synthesis of kinase inhibitors, where the pyrimidine scaffold serves as a potent hinge-binding motif. The bromomethyl group allows for the facile attachment of various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][3]

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. A diverse array of nucleophiles, including amines, thiols, and alcohols, can displace the bromide ion to form new carbon-heteroatom bonds.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a cornerstone of its application in medicinal chemistry. This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrobromic acid byproduct. Common solvents for this transformation include aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN).

A notable example of this reactivity is in the synthesis of the dual Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) inhibitor, PF-431396.[4][5][6][7] In a key step, this compound is reacted with an aniline derivative to forge the critical C-N bond that constitutes the backbone of the inhibitor.

Table 1: Representative Reactions of this compound with Amines

| Nucleophile | Product | Yield (%) | Conditions | Reference |

| 5-amino-1,3-dihydro-2H-indol-2-one | N-Methyl-N-[2-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (PF-431396 precursor) | Not explicitly reported, but analogous reactions suggest moderate to good yields. | DIPEA, DMF, rt to 60 °C | Based on synthesis of similar compounds |

| Various primary and secondary amines | 5-((Alkyl/arylamino)methyl)-2-(trifluoromethyl)pyrimidine derivatives | 30-85 | K2CO3, DMF, 0 °C to rt | [1][8] |

Experimental Protocol: Synthesis of a PF-431396 Precursor

This protocol describes the nucleophilic substitution reaction between this compound and 5-amino-1,3-dihydro-2H-indol-2-one, a key step in the synthesis of PF-431396.

Materials:

-

This compound

-

5-amino-1,3-dihydro-2H-indol-2-one

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-amino-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DMF is added DIPEA (2.0 eq).

-

A solution of this compound (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours and monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired product.

dot

Caption: Synthetic workflow for a PF-431396 precursor.

Application in Kinase Inhibitor Synthesis: The FAK/PYK2 Signaling Pathway

As previously mentioned, this compound is a key building block for the synthesis of the dual FAK/PYK2 inhibitor, PF-431396. FAK and PYK2 are non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, proliferation, and survival.[4][5] Dysregulation of the FAK/PYK2 signaling pathway is implicated in cancer progression and metastasis.

PF-431396 inhibits the kinase activity of both FAK and PYK2, thereby blocking downstream signaling cascades that promote cancer cell motility and invasion.[2][9]

dot

Caption: FAK/PYK2 signaling pathway and inhibition by PF-431396.

Conclusion

This compound is a highly valuable and reactive building block in modern medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions provides a straightforward method for incorporating the 2-(trifluoromethyl)pyrimidine scaffold into complex molecules. The successful application of this reagent in the synthesis of potent kinase inhibitors like PF-431396 highlights its significance in the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery.

References

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. PF-431396 hydrate inhibition of kinase phosphorylation during adherent-invasive Escherichia coli infection inhibits intra-macrophage replication and inflammatory cytokine release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-techne.com [bio-techne.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 9. PF-431396 | FAK | PYK2 | TargetMol [targetmol.com]

An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine (CAS No. 198404-35-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a pyrimidine core, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of kinase inhibitors and antiviral agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature. The trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, enhancing its stability and modulating the reactivity of the bromomethyl group.

| Property | Value | Reference |

| CAS Number | 198404-35-2 | N/A |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Predicted Boiling Point | 174.7 ± 40.0 °C | [1] |

| Predicted Density | 1.735 ± 0.06 g/cm³ | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

Synthesis

A general procedure for a similar transformation, the bromination of a 5-methyl-substituted pyrimidine precursor of rosuvastatin, has been described and can be adapted.[2] This reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux, with initiation by light or a chemical initiator.[2]

Conceptual Experimental Protocol for Synthesis:

Reaction: Radical bromination of 5-methyl-2-(trifluoromethyl)pyrimidine.

Reagents and Solvents:

-

5-methyl-2-(trifluoromethyl)pyrimidine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)[2]

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (solvent)

Procedure:

-

To a solution of 5-methyl-2-(trifluoromethyl)pyrimidine in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from the high reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions.[1] This allows for the facile introduction of the 2-(trifluoromethyl)pyrimidine moiety onto various molecular scaffolds.

Kinase Inhibitors

Derivatives of this compound are prominent in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7] The pyrimidine core can mimic the adenine ring of ATP, enabling the molecule to bind to the ATP-binding site of kinases.[3][4][5][6][7] The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based EGFR Inhibitors:

-

The pyrimidine scaffold is a crucial building block for interacting with the hinge region of the kinase domain.[4]

-

Substitutions at the 4- and 5-positions of the pyrimidine ring are critical for inhibitory activity.[5]

-

The introduction of a trifluoromethyl group can lead to improved inhibitory effects.[4]

General Experimental Protocol for Nucleophilic Substitution:

Reaction: Reaction of this compound with a generic nucleophile (Nu-H).

Reagents and Solvents:

-

This compound (1.0 eq)

-

Nucleophile (e.g., an amine, phenol, or thiol) (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Procedure:

-

Dissolve the nucleophile and the base in the chosen solvent.

-

Add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.

Antiviral Agents

The trifluoromethylpyrimidine scaffold is also a key component in the design of novel antiviral agents.[8] Pyrimidine derivatives can act as nucleoside or non-nucleoside inhibitors of viral polymerases, disrupting viral replication.[9][10] The trifluoromethyl group can enhance the metabolic stability and cell permeability of these compounds.[11]

General Mechanism of Action for Pyrimidine-Based Antivirals:

-

Inhibition of Viral Replication: Pyrimidine analogs can be incorporated into the growing viral DNA or RNA chain, causing chain termination.[9][10]

-

Enzyme Inhibition: They can also act as direct inhibitors of key viral enzymes like reverse transcriptase or polymerase.[9][10]

Visualizations

Synthetic Workflow

Caption: Conceptual synthetic workflow for this compound.

Application in Drug Synthesis

Caption: General application in the synthesis of bioactive molecules.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant biological activity. Its utility in the development of kinase inhibitors and antiviral agents highlights its importance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and innovation in the field. Further disclosure of detailed experimental data and synthetic procedures in the scientific literature would undoubtedly accelerate its application in the development of new therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Abstract: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a pyrimidine scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and its applications, particularly in the development of novel kinase inhibitors and antiviral agents. The strategic incorporation of the trifluoromethyl moiety often enhances metabolic stability and binding affinity of the final drug candidates.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for researchers in planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 198404-35-2 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Boiling Point | 174.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.735 ± 0.06 g/cm³ (Predicted) | [1] |

| MDL Number | MFCD11042581 | [1] |

| Storage Conditions | 2-8°C, store under inert atmosphere, protect from light | [1] |

Applications in Research and Drug Development

This compound serves as a crucial electrophilic intermediate in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from two key features:

-

Reactive Bromomethyl Group: The C-Br bond in the bromomethyl group is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the facile covalent attachment of the pyrimidine scaffold to other parts of a target molecule, making it a valuable tool for scaffold building and derivatization in drug discovery programs.[1]

-

Trifluoromethyl Group: The presence of the -CF₃ group significantly influences the electronic properties of the pyrimidine ring. It is a strong electron-withdrawing group and increases the lipophilicity of the molecule. In drug candidates, this can lead to enhanced metabolic stability, improved cell membrane permeability, and stronger binding interactions with target proteins.[1]

Due to these characteristics, the compound is frequently employed in the synthesis of molecules targeting kinases (kinase inhibitors) and in the development of antiviral therapeutics.[1]

Experimental Protocols

Representative Synthesis: Radical Bromination of 5-Methyl-2-(trifluoromethyl)pyrimidine

Reaction Scheme:

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of flow photochemical bromination in the synthesis of a 5-bromomethylpyrimidine precursor of rosuvastatin: Improvement of productivity and product purity - Lookchem [lookchem.com]

- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block in the field of medicinal chemistry. Its unique structural features, namely the reactive bromomethyl group and the electron-withdrawing trifluoromethyl group on the pyrimidine core, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors and antiviral agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 198404-35-2 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Boiling Point | 174.7±40.0 °C (Predicted) | [1] |

| Density | 1.735±0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, under an inert atmosphere and protected from light. | [1] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature. However, its synthesis would likely involve the bromination of the corresponding 5-methyl-2-(trifluoromethyl)pyrimidine. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Radical Bromination (Hypothetical)

Materials:

-

5-Methyl-2-(trifluoromethyl)pyrimidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-(trifluoromethyl)pyrimidine (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery

The presence of a reactive bromomethyl group makes this compound a versatile intermediate for introducing the 2-(trifluoromethyl)pyrimidin-5-ylmethyl moiety into various molecular scaffolds. This is particularly valuable in the design of kinase inhibitors and antiviral agents.[1]

Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The pyrimidine scaffold of this compound can serve as a core structure that mimics the adenine ring of ATP. The bromomethyl group allows for the facile introduction of various side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Caption: General scheme for the synthesis of kinase inhibitors.

Antiviral Agent Synthesis

The pyrimidine ring is a fundamental component of nucleosides, the building blocks of DNA and RNA. Modified pyrimidine derivatives have been a cornerstone of antiviral drug development for decades. The trifluoromethyl group can enhance the metabolic stability and cell permeability of nucleoside analogs. This compound can be used to synthesize novel nucleoside and non-nucleoside antiviral agents by reacting it with various sugar moieties or other heterocyclic systems.

Experimental Protocols for Further Reactions

While specific, detailed protocols for the direct use of this compound are scarce in readily available literature, the following represents a generalized procedure for a typical nucleophilic substitution reaction, a key step in its application.

General Protocol: Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the nucleophile (1 equivalent) and the base (1.2 equivalents) in the chosen solvent, add a solution of this compound (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrimidine derivative.

This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel therapeutic agents. Its utility in constructing complex molecules, particularly in the realms of kinase inhibitors and antiviral drugs, makes it a compound of high interest to the medicinal chemistry community. While detailed experimental data and specific applications are not widely published, the fundamental reactivity of its functional groups provides a clear path for its incorporation into drug discovery programs. Further research and publication of its detailed characterization and synthetic applications would be a valuable contribution to the field.

References

A Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a pyrimidine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and antiviral agents.

Chemical Properties and Structure

The canonical SMILES notation for this compound is C1=C(C=NC(=N1)CBr)C(F)(F)F. This compound is characterized by its high reactivity, primarily due to the lability of the bromine atom in the bromomethyl group, which makes it an excellent electrophile for reactions with various nucleophiles.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₃N₂ | MySkinRecipes[1] |

| Molecular Weight | 241.01 g/mol | MySkinRecipes[1] |

| CAS Number | 198404-35-2 | MySkinRecipes[1] |

| Predicted Boiling Point | 174.7 ± 40.0 °C | MySkinRecipes[1] |

| Predicted Density | 1.735 ± 0.06 g/cm³ | MySkinRecipes[1] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | MySkinRecipes[1] |

Synthesis of this compound

General Experimental Protocol (Inferred)

-

Reaction Setup: To a solution of 5-methyl-2-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

The utility of this compound lies in its ability to serve as a scaffold for the introduction of the 2-(trifluoromethyl)pyrimidine-5-ylmethyl moiety into larger molecules. This is typically achieved through nucleophilic substitution reactions where the bromide is displaced by a suitable nucleophile, such as an amine, thiol, or alcohol.

Synthesis of Kinase Inhibitors

The 2-(trifluoromethyl)pyrimidine core is a prominent feature in many potent and selective kinase inhibitors.[2][3] The reactive bromomethyl group of the title compound allows for its facile incorporation into kinase inhibitor scaffolds targeting various kinases implicated in cancer and other diseases.

Derivatives of trifluoromethylpyrimidine have been investigated as inhibitors of PYK2, a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell migration and proliferation.[2][4] The synthesis of these inhibitors often involves the reaction of this compound with a nucleophilic core structure.

Mutations in FLT3 are common in acute myeloid leukemia (AML).[5][6][7] 5-Trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and other kinases like CHK1.[5] The synthesis of such compounds can utilize this compound as a key building block.

The EGFR signaling pathway is a critical target in cancer therapy.[1][8][9][10] A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, demonstrating the importance of this scaffold in targeting this well-validated oncogene.[11]

Table of Biological Activity for Exemplary Trifluoromethylpyrimidine-based Kinase Inhibitors:

| Compound Class | Target Kinase | Cell Line | IC₅₀ / EC₅₀ | Reference |

| Diaminopyrimidine Derivative | FLT3 | MV4-11 (AML) | <4 nM | Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1[5] |

| Diaminopyrimidine Derivative | CHK1 | - | ≤ 25 nM | Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1[5] |

| Pyrrolo[2,3-d]pyrimidine Derivative | FLT3-ITD | MV4-11 (AML) | <1 nM | Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia[12] |

| Pyrrolo[2,3-d]pyrimidine Derivative | FLT3-ITD | Molm-13 (AML) | <1 nM | Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia[12] |

Synthesis of Antiviral Agents

The pyrimidine ring is a fundamental component of nucleosides, and modifications to this scaffold have led to the development of numerous antiviral drugs.[11][13][14][15] The incorporation of a trifluoromethyl group at the 5-position of the pyrimidine ring has been shown to impart significant antiviral activity, particularly against herpes simplex virus (HSV).[2][16] this compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral candidates.

Table of Antiviral Activity for 5-Trifluoromethylpyrimidine Nucleoside Analogues:

| Compound | Virus | Cell Line | ED₅₀ (µM) | Reference |

| 5-Trifluoromethyl-2'-deoxyuridine | HSV-1 | Vero | 5 | Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues[2] |

| 5-Trifluoromethyl-2'-deoxy-5-fluorouridine | HSV-1 | Vero | 7 | Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues[2] |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow from the synthesis of this compound to its application in the development of kinase inhibitors.

Caption: General workflow for the synthesis and application of this compound.

EGFR Signaling Pathway Inhibition

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of intervention for a kinase inhibitor derived from the this compound scaffold.

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

References

- 1. ClinPGx [clinpgx.org]

- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 Inhibitors for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Predicted Boiling Point of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted boiling point and other physicochemical properties of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine. This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[1] Its reactive bromomethyl group and the presence of a trifluoromethyl group make it a valuable building block in medicinal chemistry for creating complex molecules with enhanced stability and lipophilicity.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound and related compounds is presented below for comparative analysis.

| Property | This compound | 5-bromo-2-(trifluoromethyl)pyrimidine | 2-Bromo-5-(trifluoromethyl)pyrimidine |

| Molecular Formula | C₆H₄BrF₃N₂[1] | C₅H₂BrF₃N₂[2] | C₅H₂BrF₃N₂ |

| Molecular Weight | 241.01 g/mol [1] | 226.98 g/mol [2][3] | 226.98 g/mol |

| Predicted Boiling Point | 174.7 ± 40.0 °C[1] | 139.8 ± 40.0 °C (at 760 mmHg)[2][4] | 247.2 ± 50.0 °C (at 760 mmHg) |

| Predicted Density | 1.735 ± 0.06 g/cm³[1] | 1.807 ± 0.06 g/cm³[2] | Not Available |

| Physical State | Not specified, likely liquid or low-melting solid | Crystalline solid[4][5] | Solid |

| Melting Point | Not Available | 41-42 °C[2][4] | Not Available |

| CAS Number | 198404-35-2[1] | 799557-86-1[2] | 69034-09-9 |

Predicted Boiling Point Analysis

The predicted boiling point of this compound is 174.7 ± 40.0 °C.[1] This value is an estimation derived from computational models and has a notable range of uncertainty. When compared to the structurally similar 5-bromo-2-(trifluoromethyl)pyrimidine, which has a predicted boiling point of 139.8 ± 40.0 °C at 760 mmHg, the addition of the methyl group in the bromomethyl substituent appears to increase the predicted boiling point.[2][4] This is expected as the increased molecular weight and surface area lead to stronger intermolecular van der Waals forces.

Conversely, the isomeric 2-Bromo-5-(trifluoromethyl)pyrimidine has a significantly higher predicted boiling point of 247.2 ± 50.0 °C at 760 mmHg. The position of the bromine and trifluoromethyl substituents on the pyrimidine ring has a substantial impact on the molecule's polarity and intermolecular interactions, leading to this difference.

Experimental Protocol: Boiling Point Determination

While a specific experimental determination of the boiling point for this compound is not detailed in the available literature, a general protocol for determining the boiling point of pyrimidine derivatives at atmospheric pressure (760 mmHg) can be outlined as follows. This method is based on standard laboratory techniques for boiling point determination.

Objective: To experimentally determine the boiling point of a pyrimidine derivative.

Materials:

-

Sample of the pyrimidine derivative

-

Distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

Inert atmosphere setup (e.g., nitrogen or argon gas), if the compound is sensitive to air or moisture at high temperatures.

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of the pyrimidine derivative into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: Begin heating the flask gently using the heating mantle or oil bath.

-

Observation: Observe the sample as it begins to boil and the vapor rises into the distillation head. The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.

-

Boiling Point Reading: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.

-

Completion: Once the boiling point is determined or the distillation is complete, turn off the heat and allow the apparatus to cool down before dismantling.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Perform the experiment in a well-ventilated fume hood.

-

Handle the pyrimidine derivative with care, as it may be harmful if inhaled, ingested, or comes into contact with skin.

Logical Workflow for Boiling Point Prediction

The prediction of a compound's boiling point is a computational process that relies on its molecular structure. The following diagram illustrates a typical workflow for this prediction.

Caption: Workflow for the computational prediction of boiling point.

References

An In-depth Technical Guide to the Storage and Handling of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and key applications of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine, a crucial building block in medicinal chemistry and drug discovery. The information is intended to support laboratory safety and facilitate the effective use of this reagent in the synthesis of novel therapeutic agents.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its utility stems from the presence of two key reactive moieties: a bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a trifluoromethyl group, which can enhance the metabolic stability and cell permeability of derivative compounds. This unique combination makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors for oncology applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Please note that some of these values are predicted and should be used as a guide.

| Property | Value | Reference |

| CAS Number | 198404-35-2 | |

| Molecular Formula | C₆H₄BrF₃N₂ | |

| Molecular Weight | 241.01 g/mol | |

| Boiling Point (Predicted) | 174.7 ± 40.0 °C | |

| Density (Predicted) | 1.735 ± 0.06 g/cm³ |

Storage and Handling

Proper storage and handling of this compound are essential to maintain its integrity and ensure laboratory safety.

Storage Conditions

To prevent degradation, this compound should be stored under the following conditions:

-

Temperature: 2-8°C.[1]

-

Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Light: Protected from light.[1]

-

Container: In a tightly sealed, appropriate container.

Handling Procedures

Due to its potential hazards, the following handling procedures should be strictly followed:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Spill and Disposal

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Safety Information

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

It is imperative to handle this compound with care and to perform a thorough risk assessment before use.

Experimental Protocols

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. Below is a representative experimental protocol for the reaction with a generic primary amine.

General Procedure for Nucleophilic Substitution with an Amine

This protocol describes the synthesis of a secondary amine derivative by reacting this compound with a primary amine.

Reagents and Materials:

-

This compound

-

Primary amine of choice (e.g., aniline, benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DMF or MeCN.

-

Add the base (K₂CO₃ or DIPEA, 1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent dropwise.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Workflows and Pathways

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates the general workflow for the nucleophilic substitution reaction described in the protocol above.

EGFR Signaling Pathway

Derivatives of this compound are often investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key regulator of cell growth and proliferation and is often dysregulated in cancer.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex molecules with potential therapeutic applications. Its proper storage and handling are paramount for ensuring both the quality of the compound and the safety of laboratory personnel. The provided protocols and diagrams serve as a foundational guide for researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors. It is strongly recommended to consult all available safety information and to perform a thorough risk assessment before commencing any experimental work.

References

Navigating the Solubility of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics and determination methodologies for the pivotal pharmaceutical intermediate, 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly noted for its application in the development of kinase inhibitors and antiviral agents.[1] Its utility in medicinal chemistry stems from the reactive bromomethyl group, which facilitates coupling with nucleophiles, and the trifluoromethyl group, which can enhance metabolic stability and lipophilicity.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Predicted Boiling Point | 174.7 ± 40.0 °C | [1] |

| Predicted Density | 1.735 ± 0.06 g/cm³ | [1] |

| Storage Conditions | 2-8°C, light-proof storage, inert atmosphere | [1] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the molecular structure of this compound—featuring a polar pyrimidine ring and a highly electronegative trifluoromethyl group, alongside a less polar bromomethyl group—suggests a degree of solubility in a range of organic solvents. It is anticipated to exhibit favorable solubility in moderately polar to polar aprotic solvents commonly used in organic synthesis.

-

High Expected Solubility: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are likely to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions.

-

Moderate Expected Solubility: Common laboratory solvents like ethyl acetate, acetone, and acetonitrile may also serve as suitable solvents, though to a potentially lesser extent than the highly polar aprotic solvents.

-

Lower Expected Solubility: Non-polar solvents such as hexanes and toluene are expected to be poor solvents for this compound.

It is crucial to experimentally verify these predictions to obtain precise quantitative data.

Experimental Protocols for Solubility Determination

To address the absence of publicly available quantitative data, two robust and widely accepted methods for determining solubility are detailed below.

Gravimetric Method

This method offers a direct and accurate measurement of solubility by determining the mass of the solute dissolved in a known volume of a saturated solution.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker

-

Vials with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to ensure equilibrium is reached. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent used.

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and provides a high-throughput alternative to the gravimetric method.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the selected solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Gravimetric Method.

-

Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the foundational knowledge and detailed methodologies for its determination. By employing the outlined experimental protocols, researchers can generate reliable and accurate solubility data, which is indispensable for the effective utilization of this important synthetic intermediate in drug discovery and development. The predicted solubility trends, based on its molecular structure, offer a rational starting point for solvent selection.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[1] Its utility stems from the reactive bromomethyl group, which readily undergoes nucleophilic substitution, allowing for its incorporation into larger, more complex molecules.[1] The trifluoromethyl group contributes to the enhanced stability and lipophilicity of the resulting compounds.[1]

| Property | Value | Source |

| CAS Number | 198404-35-2 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Boiling Point (Predicted) | 174.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.735 ± 0.06 g/cm³ | [1] |

Hazard Assessment

Due to the absence of a specific Safety Data Sheet for this compound, the following hazard classifications are based on the closely related compound, 5-bromo-2-(trifluoromethyl)pyrimidine. The presence of the reactive bromomethyl group may impart additional or more severe hazards, such as being a lachrymator and having alkylating properties, which can lead to severe skin and eye damage and potential mutagenicity.

GHS Hazard Classification (Inferred)

The following GHS hazard statements are for the related compound 5-bromo-2-(trifluoromethyl)pyrimidine and should be considered as potential hazards for this compound.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[2] |

Safety Precautions and Protocols

Given the potential hazards, stringent safety protocols must be in place when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation of dust or vapors exists, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.

-

Use in a well-ventilated area, with a preference for a certified chemical fume hood.

-

Prevent the formation of dust.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage:

Experimental Protocols and Logical Relationships

General Experimental Workflow

The following diagram illustrates a general workflow for handling a reactive chemical intermediate like this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidinone Compounds Using 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these compounds. 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a key building block for the synthesis of novel pyrimidinone derivatives, acting as a reactive intermediate for the introduction of the trifluoromethylpyrimidine moiety onto various nucleophiles. Its reactive bromomethyl group is susceptible to nucleophilic substitution, providing a versatile handle for molecular elaboration.[1]

This document provides detailed protocols for the synthesis of pyrimidinone compounds utilizing this compound. The methodologies outlined are based on established principles of N-alkylation of pyrimidinone precursors, a common strategy in the synthesis of such derivatives. While direct literature examples for the specific use of this compound in pyrimidinone synthesis are not extensively detailed, the following protocols are based on analogous reactions with similar halomethylpyrimidines.

Synthetic Approach: N-Alkylation of Pyrimidinone Precursors

The primary synthetic route involves the N-alkylation of a pre-formed pyrimidinone or a suitable precursor such as a urea or amide derivative. The lone pair of electrons on the nitrogen atom of the pyrimidinone ring acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the this compound. This reaction typically proceeds in the presence of a base to deprotonate the pyrimidinone, thereby increasing its nucleophilicity.

A general schematic for this transformation is presented below:

Caption: General workflow for N-alkylation.

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted pyrimidinone derivatives from this compound.

Protocol 1: N-Alkylation of 2-Pyrimidinone

This protocol describes the direct N-alkylation of 2-pyrimidinone.

Materials:

-

This compound (1.0 eq)

-

2-Pyrimidinone (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-pyrimidinone (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrimidinone.

Protocol 2: Synthesis via Urea Condensation (Hypothetical)

This protocol outlines a potential one-pot synthesis starting from a β-ketoester and urea, followed by in-situ N-alkylation. This is a more complex, multi-component approach.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

This compound (1.0 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq)

-

Ethanol

-

Hydrochloric acid (for neutralization)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (2.5 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and urea (1.5 eq).

-

Reflux the mixture for 4-6 hours to facilitate the formation of the pyrimidinone ring. Monitor the reaction by TLC.

-

After cooling to room temperature, add a solution of this compound (1.0 eq) in ethanol.

-

Stir the reaction mixture at room temperature for an additional 12-16 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for the synthesis of N-substituted pyrimidinones. The data is hypothetical and based on typical yields for similar N-alkylation reactions.

| Protocol | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-Pyrimidinone | K₂CO₃ | DMF | 25 | 12-16 | 60-75 |

| 1 | Uracil | NaH | Acetonitrile | 50 | 8-12 | 55-70 |

| 2 | Urea | NaOEt | Ethanol | Reflux, then 25 | 4-6, then 12-16 | 30-45 |

Signaling Pathways and Biological Relevance

Pyrimidinone derivatives are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature a pyrimidine core. The trifluoromethyl group often enhances the binding of these molecules to their target proteins. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.

Caption: Kinase inhibition signaling pathway.

Conclusion

The protocols provided herein offer a foundational approach for the synthesis of novel pyrimidinone compounds from this compound. These application notes are intended to guide researchers in the development of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific target molecules. The inherent biological relevance of the pyrimidinone scaffold, enhanced by the trifluoromethyl group, makes this a promising area for drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its utility stems from the presence of two key structural features: the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, and the highly reactive bromomethyl group.[1] The C-Br bond in the bromomethyl moiety is polarized, rendering the benzylic-like carbon atom electrophilic and highly susceptible to nucleophilic attack. This facilitates the straightforward introduction of a diverse range of functional groups through SN2-type reactions, making it an invaluable intermediate for the synthesis of complex molecular scaffolds.[1]

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound with a variety of nucleophiles.

Applications in Drug Discovery

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged structure in modern drug discovery, frequently appearing in potent and selective inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Kinase Inhibitors

Derivatives of 5-(trifluoromethyl)pyrimidine are integral components of molecules designed to target key kinases in oncogenic signaling pathways. For instance, compounds bearing this scaffold have been investigated as inhibitors of:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer.[2][3]

-

FLT3 and CHK1 Kinases: FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) are important targets in acute myeloid leukemia and other cancers. Dual inhibitors targeting these kinases have been developed from trifluoromethyl-pyrimidine precursors.[4]

The general principle behind these inhibitors is their ability to compete with ATP for binding to the kinase's active site, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Experimental Protocols

The following protocols provide generalized procedures for the nucleophilic substitution on this compound. While direct literature examples for this specific substrate are limited, the protocols are based on well-established SN2 reactions of analogous benzylic and heterocyclic bromides. Researchers should optimize reaction conditions (temperature, solvent, base, and reaction time) for each specific nucleophile.

General Experimental Workflow

The typical workflow for these reactions is straightforward and can be adapted for parallel synthesis and library generation.

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Primary/Secondary Amines)

This protocol is adapted from reactions of analogous 6-bromomethyl-pyrimidines with primary amines. The reaction often proceeds smoothly at room temperature or with gentle heating.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.0 - 1.2 equivalents)

-

A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5 - 2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile).

-

Add the amine nucleophile (1.0 - 1.2 eq) to the solution.

-

Add the base (e.g., K₂CO₃, 1.5 eq).

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-((alkyl/arylamino)methyl)-2-(trifluoromethyl)pyrimidine.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenols or Alcohols)

This reaction, often a Williamson ether synthesis, typically requires a base to deprotonate the hydroxyl group of the nucleophile, forming a more potent alkoxide or phenoxide.

Materials:

-

This compound

-

Alcohol or phenol nucleophile (1.0 - 1.2 equivalents)

-

A suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.1 - 1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF or THF)

-